(R)-Lactaldehyde
Overview
Description
®-Lactaldehyde is an organic compound with the molecular formula C3H6O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is an intermediate in the metabolism of certain sugars and is known for its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Lactaldehyde can be synthesized through several methods. One common approach involves the reduction of ®-lactic acid using reducing agents such as lithium aluminum hydride. Another method includes the oxidation of ®-1,2-propanediol using mild oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods: In industrial settings, ®-Lactaldehyde is often produced through the microbial fermentation of sugars. Specific strains of bacteria or yeast are employed to convert sugars like lactose into ®-Lactaldehyde under controlled conditions. This method is favored for its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: ®-Lactaldehyde can be oxidized to ®-lactic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to ®-1,2-propanediol using reducing agents like sodium borohydride.
Substitution: ®-Lactaldehyde can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: ®-Lactic acid.
Reduction: ®-1,2-propanediol.
Substitution: Various substituted lactaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
®-Lactaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, particularly in the metabolism of sugars.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug synthesis.
Industry: It is used in the production of flavoring agents and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-Lactaldehyde involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions. For example, it can be oxidized to ®-lactic acid by lactaldehyde dehydrogenase. This enzyme-mediated process involves the transfer of electrons and protons, facilitating the conversion.
Comparison with Similar Compounds
(S)-Lactaldehyde: The enantiomer of ®-Lactaldehyde, differing only in the spatial arrangement of atoms.
®-Lactic Acid: The oxidized form of ®-Lactaldehyde.
®-1,2-Propanediol: The reduced form of ®-Lactaldehyde.
Uniqueness: ®-Lactaldehyde is unique due to its specific chiral configuration, which imparts distinct biochemical properties
Properties
IUPAC Name |
(2R)-2-hydroxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSABBBMNWQWLLU-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331405 | |
Record name | (R)-Lactaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Lactaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3946-09-6 | |
Record name | Propanal, 2-hydroxy-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3946-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactaldehyde, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003946096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Lactaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LACTALDEHYDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG4FU23EFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Lactaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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